4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid

Apoptosis inhibition SDH covalent inhibitors Cellular EC₅₀

4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid (CAS 685837-06-3) is a member of the 2‑sulfonyl‑pyrimidinyl derivative class that functions as an apoptosis inhibitor through stabilization of mitochondrial respiratory complex II (succinate dehydrogenase, SDH). The compound features a characteristic 4-(2‑thienyl) substituent and a 2‑sulfonylbutanoic acid side chain on a 6‑trifluoromethylpyrimidine core.

Molecular Formula C13H11F3N2O4S2
Molecular Weight 380.36
CAS No. 685837-06-3
Cat. No. B2914519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid
CAS685837-06-3
Molecular FormulaC13H11F3N2O4S2
Molecular Weight380.36
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F
InChIInChI=1S/C13H11F3N2O4S2/c14-13(15,16)10-7-8(9-3-1-5-23-9)17-12(18-10)24(21,22)6-2-4-11(19)20/h1,3,5,7H,2,4,6H2,(H,19,20)
InChIKeyJXGROMBXKMNTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid (CAS 685837-06-3): Structural Overview and Apoptosis Inhibitor Class


4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid (CAS 685837-06-3) is a member of the 2‑sulfonyl‑pyrimidinyl derivative class that functions as an apoptosis inhibitor through stabilization of mitochondrial respiratory complex II (succinate dehydrogenase, SDH) [1]. The compound features a characteristic 4-(2‑thienyl) substituent and a 2‑sulfonylbutanoic acid side chain on a 6‑trifluoromethylpyrimidine core. Its molecular formula is C₁₃H₁₁F₃N₂O₄S₂ with a molecular weight of 380.4 g/mol . The 2‑sulfonylpyrimidine electrophilic warhead is capable of covalent engagement of the active-site cysteine (Cys243) of SDH subunit B, a mechanism shared by the broader TC09 series of apoptosis inhibitors; this covalent mechanism underlies the irreversible binding kinetics and sustained target engagement observed for this chemotype [1].

Substitution Risk: Why In‑Class Apoptosis Inhibitors Cannot Replace 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid


Although multiple 2‑sulfonyl‑pyrimidinyl derivatives share a common covalent mechanism targeting SDH, simple interchange within this class is not possible without significant risk of altered potency, selectivity, and pharmacokinetics [1]. The 4‑(2‑thienyl) substituent versus the 4‑phenyl or 4‑(2‑methoxyphenyl) analogs impacts the Michael acceptor character of the sulfonyl warhead and the binding-pocket fit, leading to divergent cellular EC₅₀ values; moreover, the length and carboxylate terminus of the sulfonylbutanoic acid side chain may critically influence solubility, membrane permeability, and the rate of glutathione conjugation [2]. Direct comparator data across close structural analogs are therefore essential for rational compound selection in apoptosis research and drug discovery programs.

4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid: Quantitative Evidence for Scientific Procurement Decisions


Cellular Apoptosis Inhibition Potency (EC₅₀) vs. 2-(Methylsulfonyl) Analog

The target compound (4-{[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid) achieves cellular apoptosis inhibition in the U2OS‑Bim cell line with an EC₅₀ of approximately 25 nM, whereas the structurally closest comparator — 2-(methylsulfonyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine — displays an EC₅₀ of 749 nM in the same assay system [1][2]. Thus, the target compound exhibits an approximately 30‑fold greater potency than its methylsulfonyl analog.

Apoptosis inhibition SDH covalent inhibitors Cellular EC₅₀

Target Engagement: Covalent Modification of SDHB Cys243 Confirmed by Affinity Probe Competition

Using a biotinylated derivative of the target compound (compound 33, also referred to as compound A) as a bioaffinity probe, Li et al. demonstrated that the 2‑sulfonylpyrimidine core covalently binds Cys243 of SDHB through an SN2 displacement at the sulfone position [1]. In contrast, close analogs in which the electron‑withdrawing 6‑CF₃ group is removed (compound 6, a 6‑methyl variant) completely lose covalent binding capacity and cellular activity [1]. Therefore, the target compound’s covalent mechanism is dependent on the specific electronic properties conferred by the 6‑CF₃ and 2‑sulfonyl motifs.

Target engagement Covalent inhibitor SDHB Cys243

Mitochondrial Membrane Potential Preservation (TMRM Assay) vs. Caspase Inhibitor zVAD

In U2OS‑Bim cells treated with the target compound (compound 33 / A) at concentrations as low as 100 nM, TMRM fluorescence was preserved to near‑basal levels, indicating maintenance of mitochondrial membrane potential despite apoptotic induction. In contrast, the pan‑caspase inhibitor zVAD‑fmk could not prevent the loss of TMRM signal under identical conditions [1]. This demonstrates a functionally differential mechanism: the target compound acts upstream of cytochrome c release by stabilizing complex II, while zVAD acts downstream.

Mitochondrial protection TMRM Membrane potential

Reactive Oxygen Species (ROS) Suppression in Apoptotic Cells vs. Vehicle Control

The target compound (compound 33 / A) at 100 nM significantly reduced intracellular ROS levels in U2OS‑Bim cells following Dox‑induced apoptosis, whereas vehicle‑treated cells displayed markedly elevated ROS levels indicative of electron transport chain disruption [1]. At this concentration (100 nM), the ROS suppression achieved by the target compound was comparable to that of the highly optimized compound 42 (TC9‑305) used at 3 nM, suggesting a near‑maximal effect at moderate concentrations.

ROS suppression Oxidative stress Mitochondrial protection

In Vivo Neuroprotection in Rat Transient Focal Ischemia Model

Intrastriatal injection of the target compound (compound 33 / A) in a rat transient middle cerebral artery occlusion (tMCAO) model significantly reduced brain infarct volume compared to vehicle‑treated animals [1]. The neuroprotective effect was evident at a dose where the compound maintained target engagement, providing in vivo proof‑of‑concept for mitochondrial complex II stabilization as a therapeutic strategy. While compound 42 (TC9‑305) showed a greater reduction in infarct volume, the target compound’s in vivo efficacy was statistically significant (p<0.05).

Ischemia model Neuroprotection In vivo efficacy

Glutathione Reactivity and Covalent Selectivity Profile

The target compound (compound 33 / A) reacts with glutathione (GSH) under physiological thiol concentrations (5 mM), with observable conjugation product formation in model reactions, yet retains robust cellular activity because the covalent modification of the intended target (SDHB Cys243) outcompetes non‑specific GSH scavenging [1]. In contrast, compound 6, which lacks the electron‑withdrawing 6‑CF₃ group, does not engage cysteine residues at all [1]. This indicates that the electrophilic reactivity of the target compound is tuned to balance target‑specific covalent inhibition against background thiol reactivity.

Covalent inhibitor Glutathione conjugation Selectivity

Optimal Research Application Scenarios for 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid (CAS 685837-06-3)


Mechanistic Dissection of Mitochondrial Complex II Stabilization in Apoptosis Signaling

Based on its confirmed covalent target engagement of SDHB Cys243 and its ability to preserve mitochondrial membrane potential (TMRM assay) upstream of caspase activation, the target compound is ideally suited for mechanistic studies distinguishing mitochondrial versus cytosolic regulation of the intrinsic apoptosis pathway [1]. Unlike pan‑caspase inhibitors (e.g., zVAD‑fmk), which block apoptosis downstream of cytochrome c release, the target compound operates at the level of mitochondrial respiratory complex II stabilization, making it an essential tool for dissecting the role of mitochondrial integrity in cell death decisions [1].

Cellular Model Studies Requiring ~25 nM Potency with Covalent Irreversible Inhibition

The approximately 30‑fold greater potency of the target compound (EC₅₀ ≈ 25 nM) relative to the methylsulfonyl analog (EC₅₀ = 749 nM) renders it preferable for low‑concentration cellular assays where minimal vehicle exposure and reduced off‑target risk are priorities [1][2]. The irreversible binding mode ensures sustained target inhibition even after compound washout, a property critical for washout‑based target engagement experiments and long‑duration cell survival assays [1].

Ischemia‑Reperfusion and Neuroprotection Preclinical Models

The in vivo neuroprotection demonstrated in the rat tMCAO model supports the use of the target compound in ischemia‑reperfusion injury research and in preclinical evaluation of mitochondrial‑protective strategies for stroke and neurodegenerative diseases [1]. Its ability to suppress ROS and preserve mitochondrial membrane potential in vivo provides a translational bridge to therapeutic development [1].

Chemical Probe Development and Target Deconvolution via Bioaffinity Pull‑down

The availability of a biotinylated derivative based on the same 2‑sulfonylpyrimidine scaffold enables target deconvolution studies in complex biological samples; the target compound’s covalent mechanism ensures stable target capture during pull‑down and mass spectrometry‑based proteomics [1]. This scenario is directly supported by published chemical genetic target identification experiments that confirmed SDHB as the primary cellular target [1].

Quote Request

Request a Quote for 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.